molecular formula C10H5BrN2O B1371704 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile CAS No. 1160474-80-5

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

Cat. No. B1371704
CAS RN: 1160474-80-5
M. Wt: 249.06 g/mol
InChI Key: DHQQIOAJMOMPSG-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position, a carbonitrile group at the 8th position, and a ketone group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile include a predicted density of 1.76±0.1 g/cm3 and a predicted boiling point of 376.3±42.0 °C .

Scientific Research Applications

Photovoltaic Properties

  • The compound has been utilized in the study of photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. These derivatives, including similar compounds, have been applied in organic–inorganic photodiode fabrication, demonstrating rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests their potential use as photodiodes, with certain derivatives improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

  • The structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which are structurally similar, have been analyzed. These studies focus on the compound's transition into thin films and its absorption parameters, indicating its relevance in materials science for optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic Characterization

  • In-depth spectroscopic characterization of similar quinoline derivatives has been performed. This includes studies on molecular structure, NLO and NBO analyses, and understanding the electronic interactions, crucial for applications in materials science and possibly pharmacology (Wazzan, Al-Qurashi, & Faidallah, 2016).

Corrosion Inhibition

  • A study focused on the corrosion inhibition properties of a similar compound, highlighting its potential as a protective agent against corrosion in metal surfaces, particularly in acidic environments. This property is essential for industrial applications where corrosion resistance is crucial (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).

Antitumor Activities

  • Some studies have explored the antitumor activities of quinoline derivatives, indicating a potential for these compounds in the development of novel cancer treatments. The structure-activity relationships established in these studies are key to understanding how to tailor these compounds for specific therapeutic targets (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-7-3-6(5-12)10-8(4-7)9(14)1-2-13-10/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQQIOAJMOMPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C2C1=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235054
Record name 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

CAS RN

1160474-80-5
Record name 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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